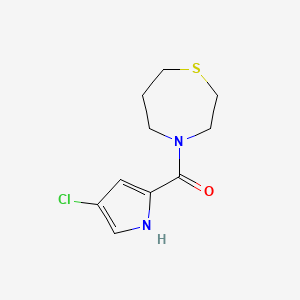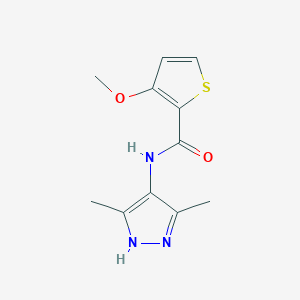![molecular formula C16H19N3O B7553691 [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7553691.png)
[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone, also known as IMM-H004, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent for various diseases.
Mecanismo De Acción
[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone exerts its therapeutic effects through multiple mechanisms of action. In cancer, it inhibits the activity of protein kinases, which are involved in cell growth and survival. In Alzheimer's disease, it reduces the production and accumulation of amyloid-beta, a protein that is toxic to neurons. In stroke, it activates the PI3K/Akt signaling pathway, which promotes cell survival and reduces inflammation.
Biochemical and physiological effects:
[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone has been shown to have various biochemical and physiological effects in preclinical studies. It can induce apoptosis, inhibit angiogenesis, reduce amyloid-beta accumulation, protect neurons from ischemic damage, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone in lab experiments is its specificity for certain targets, such as protein kinases and amyloid-beta. This allows researchers to study the effects of targeting these specific pathways without affecting other pathways. However, one limitation is the lack of clinical data on the safety and efficacy of [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone in humans, which may limit its potential for translation to clinical use.
Direcciones Futuras
There are several future directions for research on [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone. One direction is to further study its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and stroke. Another direction is to investigate its safety and efficacy in clinical trials. Additionally, researchers can explore the use of [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone as a tool for studying specific pathways and mechanisms in disease.
Métodos De Síntesis
The synthesis of [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone involves the reaction of 3-(imidazol-1-ylmethyl)aniline with piperidin-1-ylmethanone in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone.
Aplicaciones Científicas De Investigación
[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and stroke. In cancer research, [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease research, [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone has been found to reduce amyloid-beta accumulation and improve cognitive function. In stroke research, [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone has been shown to protect neurons from ischemic damage and improve neurological outcomes.
Propiedades
IUPAC Name |
[3-(imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(19-8-2-1-3-9-19)15-6-4-5-14(11-15)12-18-10-7-17-13-18/h4-7,10-11,13H,1-3,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKUPYBUVWFTQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2-(4-pyrrol-1-ylphenyl)acetamide](/img/structure/B7553611.png)
![7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7553618.png)
![8-[[Butyl(methyl)sulfamoyl]amino]quinoline](/img/structure/B7553626.png)
![(1-Methylpyrrolidin-2-yl)-[3-(2-propan-2-ylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7553638.png)
![1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7553646.png)
![3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553651.png)
![1-[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B7553652.png)
![3,5-Dimethyl-1-[[1-(oxan-2-ylmethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553654.png)
![4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)butanamide](/img/structure/B7553658.png)
![Cyclopentyl-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]methanone](/img/structure/B7553662.png)
![2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B7553672.png)
![3-[2-(3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7553675.png)

